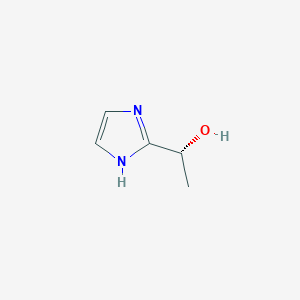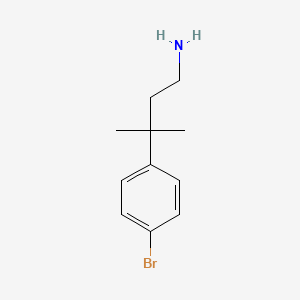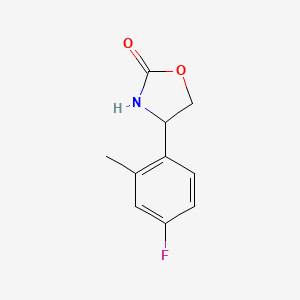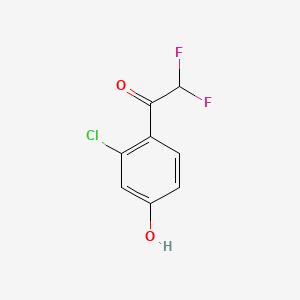![molecular formula C24H28N2O2 B13600048 1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one](/img/structure/B13600048.png)
1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(2-{[1,1’-Biphenyl]-4-yl}acetyl)-[1,4’-bipiperidin]-2-one is a complex organic compound characterized by its unique structure, which includes a biphenyl group and a bipiperidine moiety
Preparation Methods
The synthesis of 1’-(2-{[1,1’-Biphenyl]-4-yl}acetyl)-[1,4’-bipiperidin]-2-one typically involves multiple steps, starting with the preparation of the biphenyl and bipiperidine precursors. The synthetic route generally includes:
Formation of the Biphenyl Acetyl Intermediate: This step involves the acetylation of biphenyl using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Coupling with Bipiperidine: The biphenyl acetyl intermediate is then coupled with bipiperidine under basic conditions, often using a base like sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated systems to streamline the process.
Chemical Reactions Analysis
1’-(2-{[1,1’-Biphenyl]-4-yl}acetyl)-[1,4’-bipiperidin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1’-(2-{[1,1’-Biphenyl]-4-yl}acetyl)-[1,4’-bipiperidin]-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to modulate specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1’-(2-{[1,1’-Biphenyl]-4-yl}acetyl)-[1,4’-bipiperidin]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to downstream effects on cellular processes. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity. The pathways involved often include signal transduction cascades that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1’-(2-{[1,1’-Biphenyl]-4-yl}acetyl)-[1,4’-bipiperidin]-2-one can be compared with other similar compounds, such as:
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5-phenylformazans): This compound also contains a biphenyl group but differs in its functional groups and overall structure.
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5,6-dihydro-1,2,4,5-tetrazin-1-ium) perchlorates: Similar in having a biphenyl core, but with distinct chemical properties and applications.
The uniqueness of 1’-(2-{[1,1’-Biphenyl]-4-yl}acetyl)-[1,4’-bipiperidin]-2-one lies in its specific combination of functional groups, which confer unique reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H28N2O2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]piperidin-2-one |
InChI |
InChI=1S/C24H28N2O2/c27-23-8-4-5-15-26(23)22-13-16-25(17-14-22)24(28)18-19-9-11-21(12-10-19)20-6-2-1-3-7-20/h1-3,6-7,9-12,22H,4-5,8,13-18H2 |
InChI Key |
ALESGBSJDIICOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





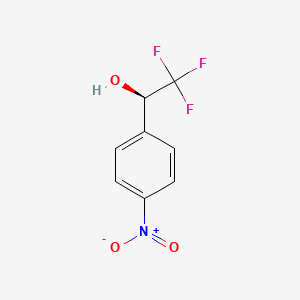
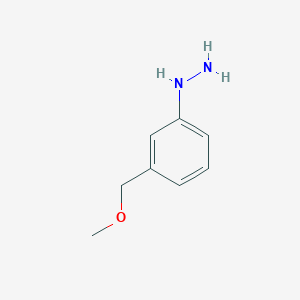
![Tert-butyl 3-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B13600006.png)
